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Compound Name:
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Cat. No.: B597395

In-Depth Technical Guide: Ethyl 4-bromo-1-
methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic building block of
significant interest in medicinal chemistry and drug discovery. Its substituted imidazole core is a
common motif in a wide array of biologically active compounds. This technical guide provides a
comprehensive overview of its commercial availability, physicochemical properties, and its
application as a key intermediate in the synthesis of potent therapeutic agents, with a focus on
Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Commercial
Availability

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a readily available starting material
for synthetic chemistry. Several chemical suppliers offer this compound, ensuring its
accessibility for research and development purposes.

Table 1: Physicochemical Data
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Property Value Source
CAS Number 1260672-33-0 PubChem[1]
Molecular Formula C7H9BrN20:2 PubChem[1]
Molecular Weight 233.06 g/mol PubChem[1]
ethyl 4-bromo-1-
IUPAC Name o PubChem[1]
methylimidazole-2-carboxylate
Solid (form may vary b
Appearance .( yvay By N/A
supplier)
Typically >95% (Varies b
Purity ypicaly ( Y N/A

supplier)

Table 2: Commercial Suppliers

Supplier Product Number Available Quantities
Sigma-Aldrich AMBH93E4C8AE Inquire
BLDpharm BD00786549 Inquire
Ambeed A687563 Inquire
Pl Chemicals P1-45237 Inquire

Note: Availability and product codes are subject to change. Please consult the respective

supplier's website for the most current information.

Role in the Synthesis of PARP-1 Inhibitors

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a crucial intermediate in the

synthesis of novel Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key

enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising

strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair

mechanisms like BRCA1/2 mutations. The imidazole scaffold can mimic the nicotinamide
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moiety of the NAD+ cofactor, which is essential for PARP-1 activity, thereby enabling

competitive inhibition.

The following workflow illustrates the general synthetic strategy for preparing PARP-1 inhibitors
utilizing Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate as a key building block.
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General synthetic workflow for PARP-1 inhibitors.

Experimental Protocols

While a specific, detailed synthesis protocol for a named PARP inhibitor using Ethyl 4-bromo-
1-methyl-1H-imidazole-2-carboxylate is proprietary and found within patent literature, a
general experimental procedure based on common organic synthesis methodologies is
provided below. This protocol outlines the key transformations involved in utilizing this building
block.
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4.1. General Procedure for Suzuki Coupling of Ethyl 4-bromo-1-methyl-1H-imidazole-2-
carboxylate

This reaction is a cornerstone for creating carbon-carbon bonds, attaching an aryl or heteroaryl
group at the 4-position of the imidazole ring.

e Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 4-bromo-1-methyl-1H-
imidazole-2-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a
palladium catalyst such as Pd(PPhs)4 (0.05-0.1 eq), and a base such as K2COs or Cs2COs
(2.0-3.0 eq).

e Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic
solvent (e.g., dioxane, toluene, or DME) and water.

e Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa or
MgSOa, filter, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to afford the desired coupled product.

4.2. General Procedure for Amide Bond Formation

Following the Suzuki coupling, the ester functional group is typically hydrolyzed to the
corresponding carboxylic acid, which is then coupled with an amine to form the final amide
product.

» Ester Hydrolysis: Dissolve the coupled imidazole intermediate in a mixture of an alcohol
(e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH). Stir the
mixture at room temperature or with gentle heating until the hydrolysis is complete
(monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the carboxylic acid,
which can be isolated by filtration or extraction.
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o Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine
(1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as
HATU, HOBY/EDC, or T3P (1.1-1.5 eq) and a non-nucleophilic base like DIPEA or
triethylamine (2.0-3.0 eq).

o Reaction Execution: Stir the reaction mixture at room temperature until the reaction is
complete.

o Work-up and Purification: Quench the reaction with water and extract the product with an
appropriate organic solvent. Wash the organic layer sequentially with aqueous acid, aqueous
base, and brine. Dry the organic layer, concentrate, and purify the crude product by column
chromatography or recrystallization to yield the final PARP-1 inhibitor.

Signaling Pathway: PARP-1 in DNA Single-Strand
Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for
repairing single-strand breaks in DNA. The following diagram illustrates the involvement of
PARP-1 in this crucial cellular process.
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Role of PARP-1 in the DNA single-strand break repair pathway.

In this pathway, a single-strand break in DNA is detected by PARP-1, which then becomes
activated. The activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose)
(PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to
recruit other essential DNA repair proteins, such as XRCC1 and DNA Ligase lll, to the site of
damage, ultimately leading to the repair of the break. Inhibitors synthesized from Ethyl 4-
bromo-1-methyl-1H-imidazole-2-carboxylate block the catalytic activity of PARP-1,
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preventing this repair process and leading to the accumulation of DNA damage, which can be
selectively lethal to cancer cells with compromised DNA repair capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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